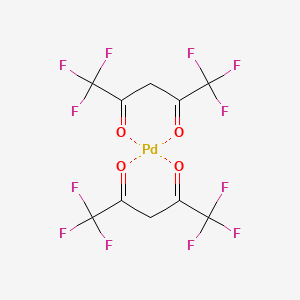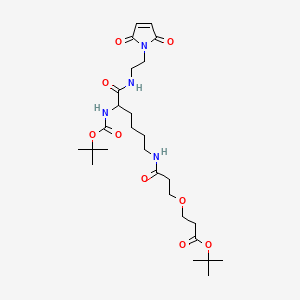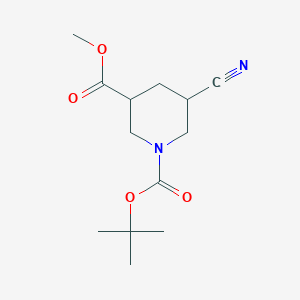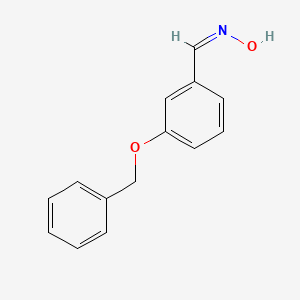
mPEG-N,N-Ditetradecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALC-0159 is a polyethylene glycol (PEG) lipid conjugate, specifically the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain mass of about 2 kilodaltons. This compound is primarily used as an excipient in lipid nanoparticles (LNPs) for mRNA vaccines, such as the Pfizer-BioNTech COVID-19 vaccine .
Preparation Methods
The synthesis of ALC-0159 involves the conjugation of polyethylene glycol (PEG) with N,N-dimyristylamide of 2-hydroxyacetic acid. The preparation of lipid nanoparticles (LNPs) containing ALC-0159 typically involves dissolving lipids in ethanol and preparing stock solutions. The lipid mixture is then prepared by combining specific amounts of ALC-0315, cholesterol, DSPC, and ALC-0159 . Industrial production methods often utilize microfluidic mixing to achieve homogeneous LNPs with high encapsulation efficiency .
Chemical Reactions Analysis
ALC-0159, being a PEGylated lipid, primarily undergoes reactions typical of PEGylated compounds. These include:
Oxidation: PEG chains can undergo oxidation, leading to the formation of aldehydes and carboxylic acids.
Substitution: The hydroxyl groups in PEG can participate in substitution reactions, forming esters or ethers. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like acid chlorides. .
Scientific Research Applications
ALC-0159 is extensively used in the formulation of lipid nanoparticles (LNPs) for mRNA vaccines. Its primary role is to form a protective hydrophilic layer that stabilizes the LNPs, enhancing their storage stability and reducing nonspecific binding to proteins . This makes it crucial in the development of vaccines, particularly mRNA vaccines like the Pfizer-BioNTech COVID-19 vaccine . Additionally, ALC-0159 is used in drug delivery systems to improve the circulation time of LNPs, thereby enhancing the efficacy of the delivered therapeutic agents .
Mechanism of Action
The primary function of ALC-0159 in lipid nanoparticles is to form a protective hydrophilic layer that sterically stabilizes the nanoparticles. This stabilization contributes to the storage stability of the LNPs and reduces nonspecific binding to proteins . The PEGylated lipid also helps in extending the circulation time of the nanoparticles in the bloodstream, thereby improving the delivery efficiency of the encapsulated mRNA .
Comparison with Similar Compounds
ALC-0159 is often compared with other PEGylated lipids used in lipid nanoparticles, such as:
DSPC (Distearoylphosphatidylcholine): A neutral phospholipid used in LNP formulations to control particle size and stability.
Cholesterol: Used in LNP formulations to enhance membrane fluidity and stability. ALC-0159 is unique in its specific PEGylation, which provides a balance between stability and circulation time, making it a critical component in the formulation of effective mRNA vaccines.
Properties
Molecular Formula |
C33H67NO3 |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide |
InChI |
InChI=1S/C33H67NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-32H2,1-3H3 |
InChI Key |
BPWFJNQUTKVHIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)



![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)

![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
